Fmoc-Phe(2-F)-OH

描述

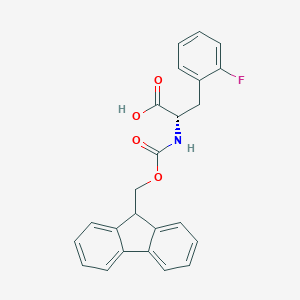

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHOAMSIDCQWEW-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370353 | |

| Record name | Fmoc-Phe(2-F)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-26-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-fluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Phe(2-F)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Fmoc-Phe(2-F)-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-L-2-fluorophenylalanine, commonly referred to as Fmoc-Phe(2-F)-OH, is a fluorinated amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of a fluorine atom onto the phenyl ring of phenylalanine can significantly modulate the physicochemical and biological properties of the resulting peptides. This strategic modification can enhance metabolic stability, improve binding affinity, and alter conformation, making this compound a valuable tool in the development of novel peptide-based therapeutics and research probes. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its use, and a workflow for its application in peptide synthesis.

Physicochemical Properties

This compound is a white to off-white solid powder. Its key physicochemical properties are summarized in the tables below, compiled from various chemical suppliers and databases.

General Properties

| Property | Value | Source |

| Synonyms | Fmoc-L-Phe(2-F)-OH, Fmoc-o-fluoro-L-Phe-OH, N-α-(9-Fluorenylmethoxycarbonyl)-2-fluoro-L-phenylalanine | [1] |

| Appearance | White to off-white solid/powder | [1][2] |

| Storage | Recommended storage at 2-8°C. For long-term storage, -20°C is advised. | [3] |

Chemical and Physical Data

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₀FNO₄ | [2][4] |

| Molecular Weight | 405.42 g/mol | [2][3] |

| CAS Number | 205526-26-7 | [2][4] |

| Melting Point | 120 - 124 °C | [1] |

| Optical Rotation | [α]D²⁰ = -45 ± 2° (c=1 in DMF) | [1] |

| Purity | ≥98.0% (HPLC), ≥99.5% (Chiral HPLC) | [1][3] |

Solubility

| Solvent | Solubility | Notes | Source |

| DMSO | 100 mg/mL (246.66 mM) | May require sonication. Hygroscopic DMSO can impact solubility; use freshly opened solvent. | [2] |

| DMF | Soluble | A common solvent for peptide synthesis. | [5] |

| NMP | Soluble | A common solvent for peptide synthesis. | [5] |

| Water | Insoluble | As is typical for many Fmoc-protected amino acids. | [5] |

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a generalized protocol for the incorporation of a this compound residue into a growing peptide chain on a solid support.

Materials and Reagents

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF (for Fmoc deprotection)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Washing solvents (e.g., DMF, Dichloromethane - DCM, Isopropanol - IPA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

-

Solid-phase peptide synthesis vessel

-

Shaker or automated peptide synthesizer

Protocol for a Single Coupling Cycle

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times) and IPA (2-3 times) to remove residual piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (typically 2-4 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.

-

Add the base (e.g., DIPEA, 2-3 equivalents) to the amino acid solution to activate it. Allow the activation to proceed for a few minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.

-

Analytical Characterization

The purity and identity of the final peptide containing the 2-fluorophenylalanine residue should be confirmed by analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified peptide.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

Workflow and Visualization

The incorporation of this compound into a peptide chain follows a cyclical process inherent to solid-phase peptide synthesis. The following diagram illustrates this workflow.

Caption: Workflow for the incorporation of this compound in Solid-Phase Peptide Synthesis.

Conclusion

This compound is a well-characterized and essential reagent for the synthesis of peptides with modified properties. Its defined physicochemical characteristics and established protocols for use in SPPS make it a reliable component in the toolbox of peptide chemists, researchers, and drug development professionals. The strategic incorporation of 2-fluorophenylalanine can lead to the development of peptides with enhanced therapeutic potential, highlighting the importance of such fluorinated amino acid analogs in modern medicinal chemistry.

References

An In-depth Technical Guide to Fmoc-2-fluoro-L-phenylalanine: Chemical Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-2-fluoro-L-phenylalanine is a crucial synthetic amino acid derivative that plays a significant role in peptide synthesis and drug discovery. The incorporation of a fluorine atom at the ortho position of the phenyl ring imparts unique conformational constraints and electronic properties, making it a valuable tool for modulating the biological activity and metabolic stability of peptides. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of Fmoc-2-fluoro-L-phenylalanine. Detailed experimental protocols for its preparation and characterization are presented, along with a summary of its key physicochemical properties. Furthermore, this guide explores its primary application in solid-phase peptide synthesis (SPPS) and the logical workflow for its incorporation into peptide chains.

Chemical Structure and Properties

Fmoc-2-fluoro-L-phenylalanine, also known as N-(9-Fluorenylmethoxycarbonyl)-2-fluoro-L-phenylalanine, is an N-terminally protected form of the non-natural amino acid 2-fluoro-L-phenylalanine. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis.[1] The presence of the fluorine atom on the phenyl ring significantly influences the molecule's properties.[2]

Table 1: Physicochemical Properties of Fmoc-2-fluoro-L-phenylalanine

| Property | Value | Reference |

| Synonyms | Fmoc-L-Phe(2-F)-OH, Fmoc-o-fluoro-L-Phe-OH, Fmoc-Phe(2-F)-OH | [3] |

| CAS Number | 205526-26-7 | [3] |

| Molecular Formula | C₂₄H₂₀FNO₄ | [3] |

| Molecular Weight | 405.4 g/mol | [3] |

| Appearance | White powder | [3] |

| Melting Point | 120 - 124 °C | [3] |

| Optical Rotation | [a]D20 = -45 ± 2 ° (c=1 in DMF) | [3] |

| Purity | ≥ 99.5% (Chiral HPLC) | [3] |

| Storage Conditions | 0-8 °C | [3] |

Synthesis of Fmoc-2-fluoro-L-phenylalanine

The synthesis of Fmoc-2-fluoro-L-phenylalanine is typically achieved by the reaction of 2-fluoro-L-phenylalanine with a suitable Fmoc-donating reagent. The most common methods involve the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Experimental Protocol: Synthesis via Fmoc-Cl

This protocol is adapted from general procedures for the Fmoc protection of amino acids.[4]

Materials:

-

2-fluoro-L-phenylalanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Dissolve 2-fluoro-L-phenylalanine (1 equivalent) in a 10% aqueous solution of sodium carbonate.

-

To this solution, add a solution of Fmoc-Cl (1.05 equivalents) in 1,4-dioxane.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-Cl and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

-

A white precipitate of Fmoc-2-fluoro-L-phenylalanine will form.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure Fmoc-2-fluoro-L-phenylalanine as a white solid.

Experimental Protocol: Synthesis via Fmoc-OSu

This protocol is based on a general method for Fmoc protection using Fmoc-OSu.[5]

Materials:

-

2-fluoro-L-phenylalanine

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Dissolve 2-fluoro-L-phenylalanine (1 equivalent) and Fmoc-OSu (1.05 equivalents) in a 2:1 mixture of THF and saturated aqueous NaHCO₃.

-

Stir the reaction mixture at room temperature overnight (approximately 16 hours).

-

Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃ if necessary.

-

Wash the mixture with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 1-2 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

-

Purify by recrystallization as described in the previous protocol.

Characterization

The successful synthesis and purity of Fmoc-2-fluoro-L-phenylalanine are confirmed using various analytical techniques.

Table 2: Analytical Characterization of Fmoc-2-fluoro-L-phenylalanine

| Technique | Expected Results |

| ¹H NMR | Distinct signals corresponding to the protons of the Fmoc group (aromatic and aliphatic), the phenylalanine backbone (α-H and β-H₂), and the fluorinated aromatic ring.[2] |

| ¹³C NMR | Resonances for all carbon atoms, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.[6] |

| ¹⁹F NMR | A single resonance confirming the presence of the fluorine atom.[2] |

| High-Resolution Mass Spectrometry (HRMS) | The experimentally determined mass should closely match the theoretical mass of the molecule (e.g., as the [M+Na]⁺ adduct).[2][6] |

| Chiral HPLC | A single peak indicating high enantiomeric purity.[3] |

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-2-fluoro-L-phenylalanine is a key building block for the incorporation of 2-fluoro-L-phenylalanine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).[3][7] The general workflow for incorporating this amino acid into a growing peptide chain on a solid support is outlined below.

Experimental Workflow for SPPS

Caption: Workflow for incorporating Fmoc-2-fluoro-L-phenylalanine in SPPS.

Logical Relationship of Synthesis and Application

The synthesis of Fmoc-2-fluoro-L-phenylalanine is a prerequisite for its use in peptide synthesis. The logical flow from starting materials to the final application is depicted in the following diagram.

Caption: From synthesis to application of Fmoc-2-fluoro-L-phenylalanine.

Conclusion

Fmoc-2-fluoro-L-phenylalanine is an indispensable reagent for the site-specific incorporation of 2-fluoro-L-phenylalanine into peptides. Its synthesis is straightforward and can be achieved through well-established Fmoc-protection protocols. The unique properties conferred by the fluorine substitution make it a valuable tool for medicinal chemists and peptide scientists in the design and development of novel peptide-based therapeutics with enhanced stability and biological activity. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in the field.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. N-Fmoc-2-fluoro-4-methyl-L-phenylalanine | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Fmoc-Phe(2-F)-OH CAS number and molecular weight

An In-depth Technical Guide to Fmoc-Phe(2-F)-OH for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on this compound (N-α-Fmoc-2-fluoro-phenylalanine), a key building block in modern peptide synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, experimental protocols for its use, and its applications in creating peptides with enhanced biological activity.

Core Data Presentation

The incorporation of a fluorine atom onto the phenyl ring of phenylalanine can significantly influence the conformational properties and metabolic stability of peptides. This compound is available in both L- and D-chiral forms, as well as α-methylated versions, each with distinct characteristics. The key quantitative data for these compounds are summarized below.

| Compound Name | Stereochemistry | CAS Number | Molecular Weight ( g/mol ) | Molecular Formula |

| This compound | L | 205526-26-7 | 405.42 | C₂₄H₂₀FNO₄ |

| This compound | D | 198545-46-9 | 405.42 | C₂₄H₂₀FNO₄ |

| Fmoc-α-Me-Phe(2-F)-OH | L | 1172127-44-4 | 419.44 | C₂₅H₂₂FNO₄ |

| Fmoc-α-Me-Phe(2-F)-OH | D | 1315449-93-4 | 419.44 | C₂₅H₂₂FNO₄ |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following is a detailed, representative methodology for the incorporation of Fmoc-L-Phe(2-F)-OH into a peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Fmoc-L-Phe(2-F)-OH Incorporation

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, suitable for producing a C-terminally amidated peptide.

1. Resin Preparation:

-

Swell Rink Amide resin (100-200 mesh) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

2. Fmoc Deprotection:

-

Drain the DMF from the swelled resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the Fmoc-adduct.

3. Amino Acid Coupling:

-

Prepare the coupling solution:

-

Dissolve Fmoc-L-Phe(2-F)-OH (3-4 equivalents relative to resin loading) and an activating agent such as HBTU/HOBt (3-4 equivalents) or HATU (3-4 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) to the solution to activate the carboxylic acid.

-

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test.

4. Capping (Optional):

-

To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This step is crucial to prevent the formation of deletion sequences.

5. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

6. Cleavage and Deprotection:

-

After the final amino acid has been coupled and its Fmoc group removed, wash the resin with dichloromethane (DCM).

-

Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

7. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide product.

Signaling Pathways and Applications

The introduction of 2-fluorophenylalanine into peptides can significantly impact their biological activity by altering their conformation, metabolic stability, and receptor binding affinity.[1] Peptides containing this modified amino acid have been explored as enzyme inhibitors and receptor-specific ligands.[1]

For instance, the substitution of phenylalanine with p-fluorophenylalanine in a thrombin receptor-tethered ligand peptide was shown to enhance its ability to activate the thrombin receptor, leading to increased phosphoinositide turnover.[2] This suggests a direct influence on G-protein coupled receptor (GPCR) signaling cascades.

Another example is the design of somatostatin analogs where phenylalanine is replaced by difluorophenylalanine. These analogs exhibit high affinity and selectivity for somatostatin receptors (SSTRs), which are also GPCRs that regulate the endocrine system.[3]

Illustrative Signaling Pathway: GPCR Activation

The following diagram illustrates a generalized signaling pathway initiated by the binding of a peptide agonist (containing 2-F-Phe) to its G-protein coupled receptor, leading to the activation of phospholipase C and subsequent downstream signaling events.

Experimental Workflow: Solid-Phase Peptide Synthesis

The logical flow of the solid-phase peptide synthesis process is visualized in the diagram below.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential roles of two consecutive phenylalanine residues in thrombin receptor-tethered ligand peptides (SFFLRNP) in thrombin receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorinated Amino Acids in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in peptide chemistry and drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the conformation, stability, and biological activity of peptides. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated amino acids in peptide chemistry, with a focus on their utility in the development of novel therapeutics.

Physicochemical Properties of Fluorinated Amino Acids and Peptides

The introduction of fluorine can significantly alter the electronic and steric properties of amino acid side chains, leading to notable changes in the overall characteristics of a peptide.

Impact on Acidity (pKa)

Fluorination generally increases the acidity of nearby functional groups due to the strong electron-withdrawing nature of the fluorine atom. This effect is particularly pronounced when fluorine is in close proximity to the carboxylic acid or the α-amino group.[1] For instance, the pKa values of the imidazole ring in histidine are significantly lowered upon fluorination.[1]

Table 1: pKa Values of Selected Fluorinated Amino Acids

| Amino Acid Derivative | pKa (Side Chain) | Reference |

| Histidine | 6.0 | [1] |

| 2-Fluoro-Histidine | 1.22 | [1] |

| 4-Fluoro-Histidine | 1.76 | [1] |

| Proline | - | |

| 4-Trifluoromethyl-Proline | Lowered vs. Proline | |

| 4-Fluoro-Proline | Lowered vs. Proline |

Conformational Effects

Enhanced Stability of Fluorinated Peptides

A key advantage of incorporating fluorinated amino acids is the enhanced stability of the resulting peptides against proteolytic degradation.

Proteolytic Resistance

The steric and electronic effects of fluorine can hinder the recognition and cleavage of peptide bonds by proteases. This increased resistance to enzymatic degradation leads to a longer in vivo half-life, a critical attribute for therapeutic peptides.[2][3][4][5] For example, the replacement of alanine with hexafluoroleucine in glucagon-like peptide-1 (GLP-1) analogues has been shown to confer significant resistance to dipeptidyl peptidase-IV (DPP-IV) cleavage.[2][6]

Table 2: Comparative Proteolytic Stability of Fluorinated vs. Non-fluorinated Peptides

| Peptide | Modifying Fluorinated Amino Acid | Target Protease | Relative Stability Increase | Reference |

| GLP-1 Analogue | Hexafluoroleucine at position 8 | DPP-IV | Complete resistance (24h) | [2] |

| GLP-1 Analogue | Hexafluoroleucine at position 10 | DPP-IV | 2.9-fold | [2] |

| Buforin Analogue | Fluorinated Leucine | Trypsin | Modest Increase | [4] |

| Magainin Analogue | Fluorinated Leucine | Trypsin | Modest Increase | [4] |

| HIV-1 Fusion Inhibitor | Difluoroethylglycine | - | Enhanced Stability | [7] |

Applications in Drug Discovery and Development

The unique properties of fluorinated amino acids make them valuable tools in the design and optimization of peptide-based drugs.

Improved Pharmacokinetic Profiles

By enhancing metabolic stability and potentially increasing lipophilicity, fluorination can significantly improve the pharmacokinetic properties of peptide therapeutics, leading to better oral bioavailability and longer duration of action.[8][9][10]

Enhanced Biological Activity

The conformational constraints imposed by fluorination can pre-organize a peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target receptor. The altered electronic properties can also lead to novel interactions within the binding pocket.

Table 3: Comparative Biological Activity of Fluorinated vs. Non-fluorinated Peptide Inhibitors

| Inhibitor Class | Target Enzyme | Fluorinated Inhibitor | IC50/Ki | Non-fluorinated Counterpart | IC50/Ki | Reference |

| Peptidyl Ketone | Caspase-3 | Z-Val-Asp-CH2F | 30 nM (IC50) | Not specified as active | - | [11] |

| Isatin Derivative | Caspase-3 | 2-(2,2,2-trifluoroethoxymethyl)pyrrolidinyl analogue | 4.79 nM (IC50) | (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | Less potent | [11] |

| GLP-1 Analogue | GLP-1 Receptor | F9 (Hexafluoroleucine at pos. 9) | 5.1 nM (IC50) | Native GLP-1 | 1.9 nM (IC50) | [6] |

Experimental Protocols

Synthesis of N-Fmoc-3,3,3-trifluoro-L-alanine

This protocol describes a general approach for the synthesis of Fmoc-protected trifluoro-alanine, a valuable building block for peptide synthesis.

Materials:

-

L-Serine derivative (starting material)

-

Deoxofluorinating agent (e.g., XtalFluor-E)

-

Triethylamine trihydrofluoride

-

Solvents (e.g., Dichloromethane)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Sodium bicarbonate solution

Procedure:

-

Protection of L-Serine: Protect the amino and carboxylic acid groups of L-serine using appropriate protecting groups.

-

Deoxofluorination: In a flame-dried flask under an inert atmosphere, dissolve the protected L-serine derivative in anhydrous dichloromethane. Add triethylamine trihydrofluoride followed by the deoxofluorinating agent (e.g., XtalFluor-E) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction carefully with saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Deprotection and Fmoc Protection: Deprotect the amino group and subsequently react with Fmoc-OSu in the presence of a mild base (e.g., sodium bicarbonate) in a mixture of dioxane and water to yield N-Fmoc-3,3,3-trifluoro-L-alanine.

-

Purification: Purify the final product by column chromatography on silica gel.

Incorporation of 4-Fluorophenylalanine into a Peptide via Fmoc-SPPS

This protocol outlines the manual solid-phase peptide synthesis of a model peptide containing 4-fluorophenylalanine using Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-4-fluorophenylalanine-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (First Amino Acid):

-

In a separate vial, dissolve Fmoc-4-fluorophenylalanine-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation and Purification: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.

Characterization of Fluorinated Peptides by MALDI-TOF Mass Spectrometry

Procedure:

-

Sample Preparation: Mix the purified peptide solution (in a suitable volatile solvent like acetonitrile/water with 0.1% TFA) with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in acetonitrile/water/TFA).

-

Spotting: Spot a small volume (typically 1 µL) of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals of the peptide and matrix.

-

Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in the appropriate mode (linear or reflectron) to determine the molecular weight of the peptide.[8][9][10][12][13]

Visualizations

Fmoc Solid-Phase Peptide Synthesis Workflow

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

GLP-1 Receptor Signaling Pathway

Caption: Simplified GLP-1 receptor signaling cascade leading to insulin exocytosis.

Conclusion

The incorporation of fluorinated amino acids represents a versatile and powerful strategy in peptide chemistry. The unique properties imparted by fluorine can lead to peptides with enhanced stability, well-defined conformations, and improved biological activity. This technical guide has provided an overview of the key aspects of fluorinated amino acids, from their fundamental properties to their practical applications in peptide synthesis and drug discovery. As our understanding of the nuanced effects of fluorination continues to grow, so too will the opportunities for developing novel and effective peptide-based therapeutics.

References

- 1. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chempep.com [chempep.com]

- 6. researchgate.net [researchgate.net]

- 7. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pcl.tamu.edu [pcl.tamu.edu]

- 9. researchgate.net [researchgate.net]

- 10. manoa.hawaii.edu [manoa.hawaii.edu]

- 11. benchchem.com [benchchem.com]

- 12. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Overview of Fmoc-Phe(2-F)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of N-α-Fmoc-2-fluoro-L-phenylalanine (Fmoc-Phe(2-F)-OH), a fluorinated amino acid derivative crucial for peptide synthesis and drug discovery. While specific, publicly available experimental spectroscopic data (NMR, IR, MS) for this compound is limited, this document compiles available information, including a plausible synthetic route based on established methodologies and comparative spectroscopic data from its non-fluorinated analog, Fmoc-Phe-OH.

Chemical Identity and Properties

This compound is a derivative of the amino acid L-phenylalanine, featuring a fluorine atom at the ortho position of the phenyl ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group.

| Property | Value |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-2-fluoro-L-phenylalanine |

| Synonyms | Fmoc-L-Phe(2-F)-OH, Fmoc-2-fluoro-L-phenylalanine |

| CAS Number | 205526-26-7 |

| Molecular Formula | C₂₄H₂₀FNO₄ |

| Molecular Weight | 405.42 g/mol |

Synthesis Protocol

A viable synthetic route for this compound can be adapted from general methods for the synthesis of fluorinated amino acids. A review article describes a multi-step synthesis starting from a chiral auxiliary, which is a common and effective strategy for producing enantiomerically pure amino acids.[1] The final step involves the protection of the amino group with an Fmoc reagent.

Experimental Protocol (Adapted):

-

Alkylation of a Chiral Auxiliary: A chiral glycine enolate equivalent, such as one derived from a camphor-based auxiliary, is alkylated with 2-fluorobenzyl bromide. This reaction establishes the stereochemistry at the α-carbon.

-

Hydrolysis of the Auxiliary: The chiral auxiliary is cleaved under acidic or basic conditions to yield 2-fluoro-L-phenylalanine.

-

Fmoc Protection: The resulting 2-fluoro-L-phenylalanine is dissolved in a suitable solvent system (e.g., a mixture of 1,4-dioxane and aqueous sodium carbonate solution). Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) is added, and the reaction is stirred until completion.

-

Workup and Purification: The reaction mixture is worked up by acidification and extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

It is important to note that specific reaction conditions, such as temperature, reaction times, and purification solvents, would need to be optimized for this particular substrate.

Spectroscopic Data (Comparative)

Nuclear Magnetic Resonance (NMR) Spectroscopy (Comparative Data for Fmoc-Phe-OH)

The following tables summarize the ¹H and ¹³C NMR data for Fmoc-Phe-OH.

Table 1: ¹H NMR Data for Fmoc-Phe-OH

| Chemical Shift (ppm) | Multiplicity | Assignment (Tentative) |

| 7.89 | d | 2H, Fmoc |

| 7.72 | t | 2H, Fmoc |

| 7.42 | t | 2H, Fmoc |

| 7.33 | t | 2H, Fmoc |

| 7.28 - 7.15 | m | 5H, Phenylalanine Ar-H |

| 4.30 | m | 1H, α-CH |

| 4.22 | t | 1H, Fmoc CH |

| 4.15 | m | 2H, Fmoc CH₂ |

| 3.10 | m | 2H, β-CH₂ |

Table 2: ¹³C NMR Data for Fmoc-Phe-OH

| Chemical Shift (ppm) | Assignment (Tentative) |

| 173.8 | C=O (acid) |

| 156.1 | C=O (urethane) |

| 143.9 | 2C, Fmoc |

| 141.3 | 2C, Fmoc |

| 137.8 | Phenylalanine C-1 |

| 129.4 | 2C, Phenylalanine |

| 128.5 | 2C, Phenylalanine |

| 127.7 | 2C, Fmoc |

| 127.1 | 2C, Fmoc |

| 127.0 | Phenylalanine |

| 125.2 | 2C, Fmoc |

| 120.0 | 2C, Fmoc |

| 66.8 | Fmoc CH₂ |

| 56.5 | α-CH |

| 47.2 | Fmoc CH |

| 37.9 | β-CH₂ |

Note: The presence of fluorine in this compound would cause splitting of the signals for the aromatic carbons and protons of the phenylalanine ring due to C-F and H-F coupling.

Infrared (IR) Spectroscopy (Comparative Data for Fmoc-Phe-OH)

Table 3: IR Absorption Data for Fmoc-Phe-OH

| Frequency (cm⁻¹) | Intensity | Assignment (Tentative) |

| 3300-2500 | broad | O-H stretch (carboxylic acid) |

| ~3300 | m | N-H stretch (urethane) |

| ~1710 | s | C=O stretch (carboxylic acid and urethane) |

| ~1520 | m | N-H bend |

| ~1230 | m | C-O stretch |

| ~760, ~740 | s | C-H bend (aromatic) |

Note: For this compound, an additional C-F stretching band would be expected in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

For this compound, the expected exact mass can be calculated. In an ESI-MS experiment, one would expect to observe the following ions:

Table 4: Expected MS Data for this compound

| Ion | Expected m/z |

| [M-H]⁻ | 404.13 |

| [M+H]⁺ | 406.14 |

| [M+Na]⁺ | 428.12 |

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Analytical Characterization Workflow

References

Navigating the Landscape of Fmoc-Phe(2-F)-OH: A Technical Guide to Commercial Suppliers and Purity Assessment

For researchers, scientists, and drug development professionals, the quality of starting materials is paramount to the success of peptide synthesis and subsequent therapeutic applications. Fmoc-L-2-fluorophenylalanine (Fmoc-Phe(2-F)-OH), a critical building block in the design of novel peptides with enhanced stability and biological activity, is no exception. This in-depth technical guide provides a comprehensive overview of commercial suppliers, their stated purity levels, and the detailed experimental protocols essential for verifying the quality of this crucial reagent.

Commercial Suppliers and Purity Specifications

The commercial availability of this compound is robust, with several reputable suppliers catering to the research and pharmaceutical industries. However, the stated purity of the product can vary, and it is often incumbent upon the end-user to perform their own quality control. The table below summarizes publicly available information from a selection of commercial suppliers. It is critical to note that for many suppliers, the most accurate and lot-specific purity data is provided on the Certificate of Analysis (CoA) that accompanies a specific product batch.

| Supplier | Stated Purity | Analytical Method | Notes |

| Chem-Impex | ≥ 99.5% | Chiral HPLC | Provides a high-purity grade suitable for sensitive applications. |

| AdooQ Bioscience | >99% | HPLC | General HPLC purity, may not specify enantiomeric excess. |

| MedchemExpress | 98.0%[1] | HPLC, HNMR, LCMS | Provides access to batch-specific analytical data including HNMR and LCMS. |

| Sigma-Aldrich | ≥98.0% (for D-enantiomer) | HPLC | Data for the D-enantiomer provides a benchmark for expected purity. |

| Aapptec | Lot-specific | Certificate of Analysis[2][3] | Purity details are provided on the CoA for each batch. |

| Advanced ChemTech | Lot-specific | Safety Data Sheet (SDS) | Detailed purity information is typically found on the lot-specific CoA. |

| Oakwood Chemical | Lot-specific | Certificate of Analysis | Requires consultation of the CoA for specific purity values. |

Experimental Protocols for Purity Assessment

Ensuring the chemical and chiral purity of this compound is crucial for the successful synthesis of peptides with the desired sequence and biological activity.[4] The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Chiral HPLC.

Protocol 1: General Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method is used to determine the overall chemical purity of the this compound sample by separating the main compound from any synthesis-related impurities.

1. Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A typical gradient would be a linear increase from 30% to 90% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm or 280 nm.

-

Column Temperature: 25 °C.

3. Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity percentage by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

Protocol 2: Enantiomeric Purity Assessment by Chiral HPLC

This protocol is essential to determine the enantiomeric excess (e.e.) of the desired L-enantiomer and to quantify the presence of the undesired D-enantiomer.

1. Sample Preparation:

-

Prepare the sample as described in Protocol 1, using a mobile phase-compatible solvent for the final dilution.

2. Chiral HPLC Conditions:

-

Column: A polysaccharide-based chiral stationary phase (CSP) is commonly used (e.g., cellulose or amylose-based columns).

-

Mobile Phase: The mobile phase composition is highly dependent on the specific chiral column used. A common starting point for screening is a mixture of a polar organic solvent (e.g., methanol, ethanol, or isopropanol) and an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid). Isocratic elution is often preferred for chiral separations.

-

Flow Rate: Typically between 0.5 and 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

Column Temperature: Maintained at a constant temperature, typically 25 °C.

3. Data Analysis:

-

Identify the peaks corresponding to the L- and D-enantiomers.

-

Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100

Quality Control Workflow for Commercially Supplied Fmoc-Amino Acids

The following diagram illustrates a generalized workflow for the quality control of a commercially supplied amino acid derivative like this compound, from reception to use in synthesis.

Caption: Quality Control Workflow for Fmoc-Amino Acids.

References

The Fluorine Advantage: A Technical Guide to Modulating Peptide and Protein Properties

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into peptides and proteins has emerged as a powerful tool in drug discovery and chemical biology. This guide provides an in-depth analysis of how this unique halogen can be leveraged to exquisitely control and enhance the physicochemical and biological properties of peptidic molecules. By exploring the underlying principles, quantitative effects, and key experimental methodologies, this document serves as a comprehensive resource for professionals seeking to harness the "fluorine advantage."

Core Principles: Why Fluorine?

Fluorine's utility stems from its unique combination of physical and chemical properties, which are unparalleled among the elements. Its high electronegativity (3.98 on the Pauling scale), small van der Waals radius (1.47 Å), and the high strength of the C-F bond (up to 116 kcal/mol) impart profound, yet predictable, changes upon substitution.[1]

Key effects of fluorination include:

-

Modulation of Physicochemical Properties : Fluorination can alter pKa, lipophilicity, and electrostatic interactions. The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups.[1]

-

Conformational Control : Strategic placement of fluorine can induce specific secondary structures, such as β-sheets, or enforce desired peptide bond conformations (e.g., trans over cis in fluorinated prolines). This is due to stereoelectronic effects like the gauche effect.[2][3]

-

Enhanced Stability : Fluorinated amino acids, particularly in the hydrophobic core of a protein, can significantly increase thermal and chemical stability. This "fluorous stabilization effect" is largely attributed to the hydrophobic effect.[4][5]

-

Increased Metabolic Resistance : The strength of the C-F bond can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide therapeutics.[6][7]

-

Probing and Imaging : The 19F nucleus is an exceptional NMR probe due to its 100% natural abundance, spin-1/2 nucleus, and high sensitivity, making it ideal for studying protein structure, dynamics, and ligand binding without background interference from biological systems.[8][9]

Quantitative Impact of Fluorination on Peptide Properties

The introduction of fluorine can lead to measurable improvements in stability, binding affinity, and enzymatic resistance. The following tables summarize quantitative data from various studies, highlighting the impact of specific fluorinated amino acids.

Thermal Stability

Fluorination of hydrophobic residues often leads to a significant increase in the melting temperature (Tm), a key indicator of thermal stability.

| Peptide/Protein System | Substitution | Tm (°C) of Native | Tm (°C) of Fluoro-Variant | ΔTm (°C) | Reference |

| Trpzip2 Peptide | Trp9 → 4FTrp9 | 54.1 | 61.5 | +7.4 | |

| Trpzip2 Peptide | Trp4 → 6FTrp4 | 54.1 | 56.9 | +2.8 | |

| Trpzip2 Peptide | Trp4 → 4FTrp4 | 54.1 | 44.0 | -10.1 | [10] |

| GCN4-p1' Coiled-Coil | Global Leu → Tfl | Not Stated | +13 | +13 | [1] |

Tm values for Trpzip2 peptides were measured in phosphate buffer (20 mM, pH 7.0) containing 2 M GuHCl.

Binding Affinity

Fluorine can either enhance or weaken binding affinity (Kd) depending on the specific interactions at the binding interface. Changes can be driven by altered electronics, hydrophobicity, or conformation.

| System | Peptide | Ligand/Receptor | Kd (μM) of Native | Kd (μM) of Fluoro-Variant | Fold Change in Affinity | Reference |

| HTLV-1 Tax Peptide | Tyr5 → 4FPhe5 | A6 T-Cell Receptor | 2.1 | 0.73 | ~3x Stronger | [11] |

| HTLV-1 Tax Peptide | Tyr5 → 3,4diFPhe5 | A6 T-Cell Receptor | 2.1 | 0.46 | ~5x Stronger | [11] |

| HTLV-1 Tax Peptide | Tyr5 → 4FPhe5 | B7 T-Cell Receptor | 1.1 | 3.0 | ~3x Weaker | [11] |

Proteolytic Stability

Fluorination can dramatically increase the half-life of peptides in the presence of proteases by sterically or electronically hindering enzyme access or catalysis.

| Peptide | Enzyme | Half-life (t1/2) of Native | Half-life (t1/2) of Fluoro-Variant | Fold Increase in Stability | Reference |

| GLP-1 Analogue | DPP IV | 118 min | > 1440 min (no fragments detected) | > 12x | [7][12] |

| GLP-1 Analogue | DPP IV | 118 min | 344 min | ~2.9x | [7] |

GLP-1 analogue F8 (substitution at position 8 with hexafluoroleucine) showed complete resistance over 24 hours. GLP-1 analogue F10 (substitution at position 10) showed a 2.9-fold increase in stability.

Key Experimental Methodologies

This section provides detailed protocols for the synthesis, incorporation, and analysis of fluorinated peptides and proteins.

Synthesis of Fluorinated Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual procedure for Fmoc/tBu-based SPPS, which is commonly used for incorporating commercially available fluorinated amino acids.

Materials:

-

Fmoc-protected amino acids (standard and fluorinated)

-

Rink Amide MBHA resin (or other suitable resin)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

-

Ice-cold diethyl ether

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Place the resin in the reaction vessel and wash with DMF for 20-30 minutes to allow for proper swelling.[13]

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (1.5-3 equivalents relative to resin loading), HBTU (1.5-3 eq.), and HOBt (1.5-3 eq.) in a minimal amount of DMF.

-

Add DIEA (2-4 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. Microwave-assisted synthesis can reduce this time to minutes.[14]

-

Optional: Perform a ninhydrin test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

-

-

Chain Elongation: Repeat steps 2 (Deprotection) and 3 (Coupling) for each amino acid in the peptide sequence.

-

Cleavage and Global Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptidyl-resin with DCM and dry it under vacuum.

-

Add the cold cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.[16]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing ice-cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC). Lyophilize the pure fractions to obtain the final peptide powder.

Analysis of Thermal Stability by Circular Dichroism (CD) Spectroscopy

This protocol outlines the determination of a protein's melting temperature (Tm) by monitoring the change in its CD signal as a function of temperature.

Materials:

-

Purified protein/peptide solution (concentration typically 5-50 µM)

-

Buffer (Phosphate buffer is recommended; avoid Tris as its pH is temperature-dependent)[4]

-

CD spectropolarimeter with a Peltier temperature controller

-

1 mm pathlength quartz cuvette

Procedure:

-

Sample Preparation:

-

Prepare the protein sample in a suitable, degassed buffer. The final sample volume should be at least 250 µL for a 1 mm cuvette.[17]

-

Prepare a buffer blank with the exact same composition.

-

-

Instrument Setup:

-

Turn on the spectropolarimeter and nitrogen purge. Allow the lamp to warm up for at least 30 minutes.

-

Set up the thermal denaturation experiment parameters. A typical setup is:

-

Wavelength: Monitor a single wavelength corresponding to a feature of the secondary structure (e.g., 222 nm for α-helices).[4][18]

-

Temperature Range: 10 °C to 95 °C (or a range that fully covers the unfolding transition).

-

Equilibrium Time: 30-60 seconds at each temperature step before measurement.[17]

-

Signal Averaging Time: 30 seconds.

-

Bandwidth: 1 nm.

-

-

-

Data Collection:

-

First, record a baseline spectrum of the buffer blank across the entire temperature range.

-

Replace the blank with the protein sample.

-

Run the thermal denaturation program to collect the ellipticity data as a function of temperature.

-

After the heating ramp, perform a cooling ramp back to the starting temperature to check for reversibility of the unfolding process.

-

-

Data Analysis:

-

Subtract the buffer baseline from the protein data.

-

Plot the CD signal (mdeg) at the chosen wavelength versus temperature (°C). The resulting curve should be sigmoidal.

-

Fit the data to a two-state unfolding model. The melting temperature (Tm) is the temperature at the midpoint of the transition, where 50% of the protein is unfolded.[18]

-

In Vivo Site-Specific Incorporation of a Fluorinated Amino Acid

This protocol describes a general method for incorporating a non-canonical fluorinated amino acid into a protein at a specific site in E. coli by repurposing an amber (UAG) stop codon.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)).

-

Expression plasmid for the protein of interest (Your Favorite Gene, YFG), with a UAG codon engineered at the desired incorporation site.

-

Plasmid containing the gene for an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for the fluorinated amino acid (e.g., pDule-tfmF for L-4-trifluoromethylphenylalanine).[19]

-

Fluorinated amino acid (e.g., L-4-trifluoromethylphenylalanine).

-

Growth media (e.g., LB broth and autoinduction media).

-

Appropriate antibiotics.

Procedure:

-

Plasmid Transformation: Co-transform the E. coli expression strain with the plasmid for YFG(UAG) and the orthogonal synthetase/tRNA plasmid. Plate on LB agar containing appropriate antibiotics and incubate overnight at 37 °C.

-

Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics. Grow overnight at 37 °C with shaking.

-

Expression Culture:

-

Inoculate 1 L of autoinduction medium (containing antibiotics) with the overnight starter culture.

-

Add the fluorinated amino acid to the medium to a final concentration of 1-2 mM.

-

Grow the culture at 37 °C until the OD600 reaches ~0.6-0.8.

-

Reduce the temperature to 18-25 °C and continue to grow for another 18-24 hours to allow for protein expression and incorporation of the fluorinated amino acid.[19][20]

-

-

Cell Harvest and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer.

-

Purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

-

-

Verification: Confirm the successful incorporation of the fluorinated amino acid and the protein's molecular weight using mass spectrometry (e.g., ESI-MS).

Visualizing Workflows and Concepts

Diagrams created using Graphviz clarify complex processes and relationships in the study of fluorinated peptides.

Drug Development and Analysis Workflow

Caption: Workflow for the development and analysis of fluorinated peptides.

Logic of Fluorine's Influence

Caption: How fluorine's intrinsic properties translate to modulated peptide outcomes.

Workflow for 19F NMR Protein-Ligand Binding Assay

Caption: Experimental workflow for determining binding affinity using protein-observed 19F NMR.

References

- 1. mdpi.com [mdpi.com]

- 2. Circular Dichroism Spectroscopy [bio-protocol.org]

- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. rsc.org [rsc.org]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. csbiochina.com [csbiochina.com]

- 17. boddylab.ca [boddylab.ca]

- 18. Virtual Labs [cds-iiith.vlabs.ac.in]

- 19. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes | Springer Nature Experiments [experiments.springernature.com]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide synthesis, particularly for therapeutic and research applications, the choice of chemical strategy is paramount to achieving high purity, yield, and scalability. Among the available methodologies, Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the predominant workhorse.[1][2] Its ascendancy is attributed to its mild reaction conditions, orthogonal protection scheme, and amenability to automation, which collectively address many limitations of older strategies like the tert-butyloxycarbonyl (Boc) method.[3][4]

This technical guide provides a comprehensive examination of the Fmoc protecting group, detailing its chemical principles, practical application in SPPS, and the critical parameters that influence the success of a synthesis. It is intended to serve as a core resource for professionals in peptide research and drug development, offering both foundational knowledge and detailed, actionable protocols.

Core Principles of Fmoc Chemistry

The Fmoc group is a base-labile carbamate used to temporarily protect the α-amino group of an amino acid.[1] This protection is crucial as it prevents the amine from engaging in unwanted side reactions, such as self-polymerization, during the activation of the carboxyl group for peptide bond formation.[5][6]

Key Chemical Properties:

-

Base Lability: The Fmoc group is rapidly cleaved under mild basic conditions, most commonly with a solution of a secondary amine like piperidine.[7][8]

-

Acid Stability: It is highly stable to the acidic conditions used to cleave most side-chain protecting groups and to release the final peptide from the resin support.[5][9]

-

Orthogonality: The differential lability of the Fmoc group (base-labile) and common side-chain protecting groups (acid-labile, e.g., tBu, Boc, Trt) forms the basis of an orthogonal protection strategy. This allows for the selective deprotection of the N-terminus at each cycle without disturbing the side chains.[5]

Mechanism of Fmoc Protection

The Fmoc group is introduced by reacting the free amino group of an amino acid with an activated Fmoc reagent, such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), under basic conditions.[1][6] Fmoc-OSu is generally preferred due to its greater stability and reduced potential for side reactions.[1] The reaction proceeds via nucleophilic attack of the amino group on the activated carbonyl carbon of the Fmoc reagent.

Mechanism of Fmoc Deprotection

Fmoc removal is a classic example of a β-elimination reaction. A base, typically piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring. This initiates the collapse of the carbamate, releasing carbon dioxide and the free amine of the peptide chain. The resulting dibenzofulvene (DBF) byproduct is a reactive electrophile that is immediately trapped by excess piperidine to form a stable, soluble adduct, driving the reaction to completion.[10]

The Fmoc-SPPS Workflow

A typical cycle in Fmoc-based solid-phase peptide synthesis involves the sequential repetition of deprotection, washing, coupling, and final washing steps.[4] This cycle is repeated for each amino acid to be incorporated into the peptide sequence.

Quantitative Data in Fmoc Synthesis

The efficiency of each step in the SPPS cycle is critical for the final purity and yield of the target peptide. Below are tables summarizing key quantitative data related to Fmoc deprotection and common side reactions.

Fmoc Deprotection Kinetics & Monitoring

The deprotection step can be monitored quantitatively by measuring the UV absorbance of the released DBF-piperidine adduct, which has a strong absorbance maximum around 301 nm.[11]

Table 1: Molar Absorptivity of Dibenzofulvene-Piperidine Adduct

| Wavelength (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference(s) |

|---|---|---|

| 301.0 | 7,100 - 8,100 | [12][13] |

| 301.0 | 7,800 | [11] |

| 302.0 | 8,500 | [14] |

| 289.8 | 6,089 |[12] |

Note: The variability in reported ε values highlights the importance of internal calibration for highly precise quantitative work.

The rate of deprotection is dependent on the base concentration. While 20% piperidine is standard, lower concentrations can be used, albeit with longer reaction times.

Table 2: Deprotection Kinetics of Fmoc-Val-OH with Piperidine in DMF

| Piperidine Conc. (% v/v) | Time for >99% Fmoc Removal | Reference(s) |

|---|---|---|

| 1% | > 5 minutes | [15] |

| 2% | > 5 minutes | [15] |

| 5% | ~3 minutes | [15] |

| 20% | < 3 minutes |[15] |

Common Side Reactions

Despite the mildness of the Fmoc strategy, several sequence-dependent side reactions can occur, impacting the purity of the final product. Understanding and mitigating these is crucial.

Aspartimide Formation: This is one of the most significant side reactions, occurring when an aspartic acid (Asp) residue is exposed to the piperidine base.[3] The backbone amide nitrogen attacks the side-chain ester, forming a five-membered succinimide ring (aspartimide). This intermediate can then reopen to form not only the desired α-peptide but also the undesired β-peptide, often with racemization at the Asp α-carbon.[2][16]

Table 3: Aspartimide Formation in Asp-Xxx Motifs

| Asp-Xxx Sequence | Side Product Formation (%)* | Protecting Group on Asp | Reference(s) |

|---|---|---|---|

| Asp-Gly | ~44 | OtBu | [3] |

| Asp-Gly | 0.1% / cycle | OBno | |

| Asp-Asn | High | OtBu | [9] |

| Asp-Arg | High | OtBu | [9] |

| Asp-Cys(Acm) | 27 | OtBu | [16] |

| Asp-Cys(Trt) | 5.5 | OtBu |[16] |

*Data reflects formation under prolonged basic treatment to simulate multiple deprotection cycles.

Diketopiperazine (DKP) Formation: This side reaction is most prevalent at the dipeptide stage, particularly when Proline or Glycine are in the first two C-terminal positions.[17] The newly deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[18][19]

Table 4: Factors Influencing Diketopiperazine (DKP) Formation

| Factor | Impact on DKP Formation | Mitigation Strategy | Reference(s) |

|---|---|---|---|

| Sequence | High with C-terminal Pro, Gly | Use bulky resin (e.g., 2-chlorotrityl) | [17] |

| Base | Stronger bases can increase DKP | Use milder bases (e.g., piperazine) | [20] |

| Resin Type | Sterically hindered linkers reduce DKP | Use 2-chlorotrityl chloride resin | [17] |

| Protocol | - | Couple the third amino acid quickly |[8] |

Detailed Experimental Protocols

The following protocols provide a standardized methodology for key steps in manual Fmoc-SPPS.

Protocol: A Single Manual SPPS Cycle (0.1 mmol scale)

This protocol outlines the addition of one amino acid to a resin-bound peptide chain.

Materials:

-

Fmoc-protected peptide-resin (0.1 mmol) in a reaction vessel with a frit.

-

Deprotection Solution: 20% (v/v) piperidine in high-purity DMF.

-

Washing Solvent: High-purity DMF.

-

Amino Acid Solution: Fmoc-amino acid (0.4 mmol, 4 eq.).

-

Activation Reagent: HBTU (0.38 mmol, 3.8 eq.).

-

Base: N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.).

-

Monitoring: Kaiser test reagents.

Methodology:

-

Resin Swelling: If starting, swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the solvent from the reaction vessel.

-

Add 5 mL of Deprotection Solution to the resin.

-

Agitate (e.g., by bubbling nitrogen or shaking) for 3 minutes.

-

Drain the solution.

-

Repeat the addition of Deprotection Solution and agitate for 7-10 minutes.[21]

-

Drain the solution.

-

-

Washing:

-

Wash the resin with DMF (5 x 5 mL). Ensure the resin is thoroughly suspended during each wash before draining.

-

-

Kaiser Test (Optional but Recommended):

-

Take a few beads of resin and perform the Kaiser test (see Protocol 4.3). A dark blue color indicates the presence of free primary amines, confirming successful deprotection.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid and HBTU in ~3 mL of DMF.

-

Add the DIPEA and allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the drained resin.

-

Agitate the mixture for 45-60 minutes at room temperature.

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin with DMF (5 x 5 mL).

-

-

Kaiser Test:

-

Perform a Kaiser test on a few beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated ("recoupling").

-

-

The resin is now ready for the next deprotection cycle.

Protocol: Cleavage from Wang Resin and Side-Chain Deprotection

This protocol is for cleaving a peptide with a C-terminal carboxylic acid from Wang resin while simultaneously removing acid-labile side-chain protecting groups.

Materials:

-

Dry, N-terminally deprotected peptide-resin (~100 mg).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS).[22] Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.

-

Cold diethyl ether.

Methodology:

-

Preparation: Ensure the N-terminal Fmoc group has been removed from the peptide-resin as a final step in the synthesis.[23] Dry the resin under vacuum.

-

Cleavage:

-

Place the dry resin in a suitable reaction vessel.

-

Add the cleavage cocktail to the resin (approx. 2-3 mL for 100 mg of resin).

-

Gently agitate the mixture at room temperature for 1.5 to 3 hours.[24]

-

-

Peptide Collection:

-

Filter the cleavage solution (containing the peptide) through the vessel's frit into a clean collection tube (e.g., a 15 mL centrifuge tube).

-

Wash the resin twice with a small volume of fresh TFA (~0.5 mL) and combine the filtrates.[24]

-

-

Precipitation:

-

Add the TFA solution dropwise into a larger tube containing ~10-fold volume of cold diethyl ether. A white precipitate (the crude peptide) should form.

-

-

Isolation and Washing:

-

Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

-

Carefully decant the ether.

-

Wash the peptide pellet by resuspending it in cold diethyl ether and repeating the centrifugation. Perform this wash twice more to remove scavengers and residual TFA.[22]

-

-

Drying:

-

After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (typically by RP-HPLC).

-

Protocol: Kaiser Test for Monitoring Coupling Reactions

The Kaiser test is a highly sensitive qualitative colorimetric assay to detect free primary amines on the resin.[7][25]

Reagents:

-

Solution A (KCN/Pyridine): 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

-

Solution B (Ninhydrin): 5 g of ninhydrin in 100 mL of ethanol.

-

Solution C (Phenol): 80 g of phenol in 20 mL of ethanol.

Methodology:

-

Sample Preparation: Remove a small sample of resin beads (1-2 mg) from the reaction vessel.

-

Washing: Place the beads in a small glass test tube and wash them thoroughly with DMF and then ethanol to remove any residual reagents.

-

Reaction: Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[26]

-

Heating: Heat the test tube at 100-120°C for 5 minutes.[25]

-

Observation:

-

Positive Result (Incomplete Coupling/Successful Deprotection): Intense blue/purple color on the beads and/or in the solution.

-

Negative Result (Complete Coupling): Yellow/colorless solution and beads.

-

Conclusion

The Fmoc protection strategy is a robust and versatile cornerstone of modern peptide synthesis. Its mild, orthogonal chemistry allows for the routine synthesis of complex peptides that were once considered formidable challenges. However, success is not merely a function of the protecting group itself but relies on a deep understanding of the underlying reaction mechanisms, potential side reactions, and the meticulous application of optimized protocols. For researchers and drug developers, mastering the principles and practices outlined in this guide is an essential step toward the successful and efficient production of high-quality synthetic peptides for transformative scientific and therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. media.iris-biotech.de [media.iris-biotech.de]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. mdpi.com [mdpi.com]

- 6. chempep.com [chempep.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. The aspartimide problem in Fmoc-based SPPS. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. mdpi.com [mdpi.com]

- 12. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Substitution determination of Fmoc-substituted resins at different wavelengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chempep.com [chempep.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chem.uci.edu [chem.uci.edu]

- 22. benchchem.com [benchchem.com]

- 23. peptide.com [peptide.com]

- 24. peptide.com [peptide.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of Fmoc-Phe(2-F)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Fmoc-Phe(2-F)-OH (N-α-Fmoc-2-fluoro-L-phenylalanine), a fluorinated amino acid derivative widely utilized in peptide synthesis and drug discovery. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Compound Identification and Properties

This compound is a derivative of the amino acid phenylalanine. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for its application in solid-phase peptide synthesis.

| Property | Value |

| Chemical Name | N-α-Fmoc-2-fluoro-L-phenylalanine |

| Synonyms | Fmoc-L-2-fluorophenylalanine |

| CAS Number | 205526-26-7[1][2] |

| Molecular Formula | C₂₄H₂₀FNO₄[1][2] |

| Molecular Weight | 405.4 g/mol [1][2] |

Hazard Identification and Classification

-

May cause skin irritation upon prolonged or repeated contact.

-

May cause eye irritation.

-

Inhalation of dust may cause respiratory tract irritation.[3]

NFPA 704 Diamond (for the similar compound Fmoc-Phe-OH):

| Section | Rating | Description |

| Health (Blue) | 1 | Exposure would cause irritation with only minor residual injury.[4] |